![molecular formula C22H27MnN4Na3O14P2 B1662857 Trisodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) CAS No. 140678-14-4](/img/structure/B1662857.png)
Trisodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)
Vue d'ensemble
Description
Mangafodipir Trisodium is the trisodium salt of mangafodipir with potential antioxidant and chemoprotective activities. Consisting of manganese (II) ions chelated to fodipir (dipyridoxyl diphosphate or DPDP), mangafodipir scavenges oxygen free radicals such as superoxide anion, hydrogen peroxide, and hydroxyl radical, potentially preventing oxygen free radical damage to macromolecules such as DNA and minimizing oxygen free radical-related chemotoxicity in normal tissues. However, this agent may potentiate the chemotherapy-induced generation of oxygen free radicals in tumor cells, resulting in the potentiation of chemotherapy-induced cytotoxicity; tumor cells, with higher levels of reactive oxygen species than normal cells, possess a lower threshold for oxygen free radical-mediated cytotoxicity. Mangafodipir is traditionally used as an imaging agent in magnetic resonance imaging (MRI).
Applications De Recherche Scientifique
Hepatobiliary Imaging
Mangafodipir trisodium is primarily used as a hepatobiliary contrast agent in magnetic resonance imaging (MRI). It is taken up by hepatocytes and excreted via the bile ducts, enhancing the signal intensity of the normal liver on T1-weighted imaging. This application aids in characterizing liver lesions and identifying biliary leakage post-surgery .
Pancreatic Imaging
This compound also enhances the signal intensity of the pancreas to a lesser extent, assisting in the detection and characterization of pancreatic lesions .
Chemotherapy Adjunct
Mangafodipir has been tested as an adjunct in chemotherapy for cancer patients. It shows promise in improving the efficacy of chemotherapeutic agents .
Cardiac Intervention Adjunct
It has potential use as an adjunct during percutaneous coronary intervention in patients with myocardial infarctions, enhancing the assessment of myocardial damage .
Adrenal Gland Imaging
The agent can increase signal intensity in adrenal gland imaging, which may be useful in diagnosing adrenal diseases .
Kidney Imaging
Mangafodipir trisodium can also enhance kidney imaging, potentially aiding in the diagnosis of renal conditions .
Myocardium Imaging
It increases signal intensity for myocardium imaging on T1-weighted MRI, which can be beneficial in cardiac assessments .
Diagnostic Tool for Liver and Pancreas
As a diagnostic tool, it is administered intravenously to enhance contrast in MRI of the liver and pancreas, providing clearer images for diagnosis .
Mécanisme D'action
Target of Action
Mangafodipir trisodium is an organ-specific paramagnetic contrast agent primarily targeting the hepatobiliary system . It is used for imaging the liver and pancreas, and for detecting lesions in these organs . The compound is made up of paramagnetic manganese (II) ions combined with the chelating agent fodipir .
Mode of Action
Upon intravenous administration, Mangafodipir trisodium dissociates slowly to manganese and the organic ligand fodipir . The manganese is taken up by the hepatocytes with high affinity and selectivity . The ligand fodipir is distributed to the extracellular fluid and later eliminated via urine .
Biochemical Pathways
Mangafodipir trisodium is dephosphorylated to form Mn dipyridoxyl monophosphate (MnDPMP) and fully dephosphorylated Mn dipyridoxyl ethylenediamine diacetate (MnPLED) in a sequential manner . This is followed by simultaneous transmetallation where manganese is exchanged for plasma zinc . The corresponding zinc compounds are ZnDPDP, ZnDPMP, and ZnPLED .
Pharmacokinetics
Mangafodipir trisodium is metabolised and manganese ions are released from the mangafodipir by exchange with plasma zinc . Manganese and the ligand fodipir, which have different pharmacokinetics, are eliminated by different routes . The plasma half-life of total ligand is 20 minutes, and it is dose-independent with an apparent volume of distribution of 0.2 l/kg . The rate of dephosphorylation is similar to the rate of transmetallation, and both are dose-independent .
Result of Action
Mangafodipir trisodium enhances the contrast in magnetic resonance imaging (MRI) of the liver and pancreas . This enhanced contrast by Mangafodipir trisodium improves visualization and detection of lesions of the liver formed from metastatic disease or hepatocellular carcinomas .
Action Environment
The action of Mangafodipir trisodium is influenced by the environment within the body. The compound is delivered intravenously to enhance contrast in MRI of the liver . Normal liver tissue absorbs the manganese more than abnormal or cancerous tissue, which makes the normal tissue appear brighter in MRIs . This enhanced contrast allows lesions to be more easily identified .
Propriétés
IUPAC Name |
trisodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;+2;3*+1/p-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENFPBJLMUIGGD-UHFFFAOYSA-I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Mn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27MnN4Na3O14P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mangafodipir trisodium |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.